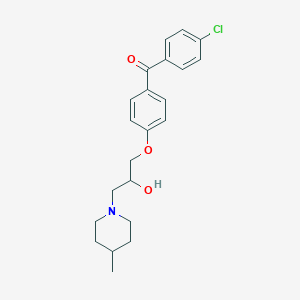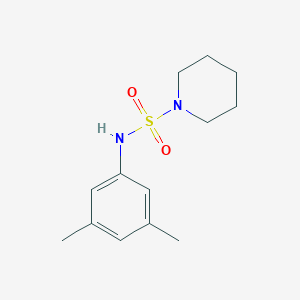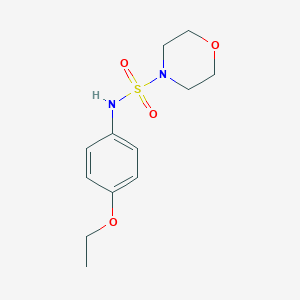
(4-クロロフェニル)(4-(2-ヒドロキシ-3-(4-メチルピペリジン-1-イル)プロポキシ)フェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone is a complex organic compound that features a chlorophenyl group and a hydroxyphenyl group connected via a methanone bridge
科学的研究の応用
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions.
Introduction of the Piperidine Group: The hydroxyphenyl intermediate is then reacted with 4-methylpiperidine in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
作用機序
The mechanism of action of (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the piperidine group.
(4-Chlorophenyl)(4-methoxyphenyl)methanone: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
The presence of the piperidine group in (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone distinguishes it from other similar compounds. This group can significantly influence the compound’s biological activity and chemical reactivity, making it a unique and valuable compound for research and development .
特性
IUPAC Name |
(4-chlorophenyl)-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-16-10-12-24(13-11-16)14-20(25)15-27-21-8-4-18(5-9-21)22(26)17-2-6-19(23)7-3-17/h2-9,16,20,25H,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFHIXLNODBBMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-pyrazol-1-yl)-2-propanol](/img/structure/B497088.png)


